what is (DHQ)2AQN
what is (DHQ)2AQN
An In-depth Technical Guide to (DHQ)2AQN: A Chiral Ligand for Asymmetric Synthesis
Introduction
(DHQ)2AQN, also known as hydroquinine (B45883) anthraquinone-1,4-diyl diether, is a chiral ligand widely employed in asymmetric synthesis.[1][2] It is a derivative of the cinchona alkaloid dihydroquinine (DHQ).[3][4] Due to its well-defined chiral structure, (DHQ)2AQN is instrumental in inducing stereoselectivity in chemical reactions, leading to the formation of a specific enantiomer of a product. This property is of paramount importance in the field of drug development, where the chirality of a molecule can significantly influence its pharmacological activity and safety profile.
Core Application: Sharpless Asymmetric Dihydroxylation
The primary and most well-documented application of (DHQ)2AQN is as a chiral ligand in the Sharpless asymmetric dihydroxylation (AD) reaction.[4][5] This powerful and reliable method converts prochiral olefins into chiral vicinal diols with high enantioselectivity.[5][6] Vicinal diols are crucial building blocks in the synthesis of a wide array of complex molecules, including natural products and pharmaceutical agents.[6][7]
The Sharpless AD reaction typically utilizes a catalytic amount of osmium tetroxide (OsO4) in the presence of a chiral ligand like (DHQ)2AQN and a stoichiometric co-oxidant to regenerate the osmium catalyst.[5][8] For convenience, these components are often available as a pre-packaged mixture known as an "AD-mix". The mixture containing a dihydroquinine-derived ligand is referred to as AD-mix-α.[8][9]
Physicochemical Properties of (DHQ)2AQN
| Property | Value | Reference |
| CAS Number | 176097-24-8 | [1] |
| Molecular Formula | C54H56N4O6 | [1] |
| Molecular Weight | 857.05 g/mol | [1] |
| Appearance | Solid | [4] |
| Melting Point | 175-180 °C | [4] |
| Optical Activity | [α]20/D +495° (c = 1 in chloroform) | [4] |
Mechanism of Sharpless Asymmetric Dihydroxylation
The mechanism of the Sharpless asymmetric dihydroxylation has been extensively studied. The (DHQ)2AQN ligand plays a crucial role by coordinating to the osmium tetroxide, forming a chiral catalyst complex. This complex is significantly more reactive than free OsO4 and creates a chiral environment that directs the attack of the osmium tetroxide to one of the two faces of the olefin double bond.[8]
The reaction is believed to proceed through a [3+2]-cycloaddition of the osmium-ligand complex to the alkene, forming a five-membered osmate ester intermediate.[5][8] This intermediate is then hydrolyzed to release the chiral diol and a reduced osmium species. The co-oxidant regenerates the osmium(VIII) catalyst, allowing the catalytic cycle to continue.[8]
Quantitative Data on Enantioselectivity
The enantiomeric excess (ee) and yield of the Sharpless asymmetric dihydroxylation are highly dependent on the substrate and reaction conditions. The use of (DHQ)2AQN (in AD-mix-α) generally provides high enantioselectivity for a broad range of olefins.
| Olefin Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Styrene | (R)-1-Phenyl-1,2-ethanediol | 94 | 97 | |
| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | 98 | >99 | |
| 1-Decene | (R)-1,2-Decanediol | 92 | 97 |
Experimental Protocol: Asymmetric Dihydroxylation of an Olefin using AD-mix-α
The following is a general procedure for the asymmetric dihydroxylation of an olefin using a commercially available AD-mix containing a (DHQ)2-ligand.
Materials:
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AD-mix-α
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Water
-
Olefin substrate
-
Sodium sulfite (B76179)
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Ethyl acetate
-
Magnesium sulfate (B86663) (anhydrous)
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Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the AD-mix-α in a 1:1 mixture of tert-butanol and water at room temperature. Stir until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Substrate Addition: Add the olefin substrate to the cooled reaction mixture.
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Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, add solid sodium sulfite and allow the mixture to warm to room temperature. Stir for approximately 30-60 minutes.
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Extraction: Extract the aqueous mixture with ethyl acetate.
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
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Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude diol by flash column chromatography on silica gel.
Biological Relevance and Drug Development
While (DHQ)2AQN itself is not known to possess direct biological activity or modulate signaling pathways, its role in asymmetric synthesis is of great significance to drug development. The ability to selectively synthesize a single enantiomer of a chiral drug molecule is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles. The Sharpless asymmetric dihydroxylation, facilitated by ligands like (DHQ)2AQN, provides a reliable method for introducing chirality early in a synthetic sequence, enabling the efficient production of enantiomerically pure drug candidates and their intermediates.
Conclusion
(DHQ)2AQN is a powerful chiral ligand that has become an indispensable tool in modern organic synthesis. Its primary application in the Sharpless asymmetric dihydroxylation allows for the predictable and highly enantioselective synthesis of chiral vicinal diols. This methodology has had a profound impact on the synthesis of complex, biologically active molecules, making (DHQ)2AQN a key reagent for researchers and scientists in the field of drug discovery and development. The continued use and development of such chiral catalysts are essential for advancing the synthesis of new and improved therapeutics.
References
- 1. (DHQD)2AQN 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Dihydroquinine (DHQ) - Buchler GmbH [buchler-gmbh.com]
- 4. (DHQ)2AQN 95 176097-24-8 [sigmaaldrich.com]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rroij.com [rroij.com]
